molecular formula C13H11F3N2O5S B3020071 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-48-2

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B3020071
CAS No.: 2034237-48-2
M. Wt: 364.3
InChI Key: QZBDKYFJGSPPQL-UHFFFAOYSA-N
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Description

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring three key structural motifs:

  • 2-(Trifluoromethyl)phenylsulfonyl group: A sulfonamide-linked aromatic substituent with electron-withdrawing trifluoromethyl (-CF₃) groups, which may improve lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O5S/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDKYFJGSPPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Oxazolidine-2,4-dione Derivatives

Compounds sharing the oxazolidine-2,4-dione core but differing in substituents include:

Compound Name / Structure Key Structural Differences Potential Functional Implications
6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-... (from EP 4 374 877 A2) - Azetidine linked via ether (O-) instead of sulfonamide (SO₂-)
- Difluorophenyl and methoxyethyl substituents
Reduced hydrogen-bonding capacity; altered pharmacokinetics due to ether linkage
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde - Pyrazole core instead of oxazolidine-dione
- Sulfanyl (-S-) vs. sulfonamide (-SO₂-)
Lower metabolic stability; reduced polarity

Key Observations :

  • The oxazolidine-dione core may confer greater rigidity and metabolic stability relative to pyrazole-based analogs .

Azetidine-Containing Compounds

Azetidine rings are rare due to synthetic challenges but offer unique stereoelectronic properties:

Compound Name / Structure Azetidine Substitution Functional Role
7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-... (from EP 4 374 877 A2) Azetidine replaced with dimethylaminopropyl ether Loss of conformational strain; increased flexibility
Target Compound Azetidine sulfonylated at N1 position Enhanced rigidity and directional binding

Key Observations :

  • Sulfonylation of the azetidine nitrogen in the target compound may restrict rotational freedom, favoring entropically driven binding to biological targets .

Trifluoromethyl-Substituted Aromatic Systems

The 2-(trifluoromethyl)phenyl group is a common pharmacophore:

Compound Name / Structure Aromatic System Role in Compound Activity
Target Compound 2-(Trifluoromethyl)phenylsulfonyl Improved lipophilicity (logP) and oxidative stability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl with pyrazole-linked -CF₃ Electron-withdrawing effects modulate reactivity

Key Observations :

  • The -CF₃ group in the target compound likely increases membrane permeability compared to chloro-substituted analogs .

Biological Activity

The compound 3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidine family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₂H₁₁F₃N₄O₂S
  • Molecular Weight: 332.30 g/mol
  • CAS Number: 2034491-52-4

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine structure exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18
Methicillin-resistant S. aureus (MRSA)22

The compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria, particularly effective against MRSA, which is a significant concern in clinical settings due to its resistance to conventional antibiotics.

Cytotoxicity Studies

Cytotoxic effects were assessed using standard cell lines such as L929 (mouse fibroblast cells). The results indicated that while some derivatives of oxazolidine exhibited cytotoxicity, the compound in focus showed minimal toxicity at therapeutic concentrations.

Table 2: Cytotoxicity Results

Concentration (µM) Cell Viability (%) Remarks
5095Low toxicity observed
10085Acceptable viability
20070Moderate toxicity

These findings suggest that while the compound retains antimicrobial efficacy, it does not significantly compromise normal cell viability at lower concentrations, making it a candidate for further development.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other known oxazolidinones, which have been established as inhibitors of bacterial growth through their binding to the 50S ribosomal subunit.

Case Studies and Literature Review

A literature review encompassing various studies highlights the broader implications of oxazolidine derivatives in medicinal chemistry. For instance:

  • Dhumal et al. (2016) explored the antitubercular activity of oxazolidine derivatives, emphasizing their potential against resistant strains.
  • Paruch et al. (2020) synthesized new derivatives and tested them for antimicrobial activity against a panel of pathogens, finding promising results comparable to standard treatments like ciprofloxacin .

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